BenchChemオンラインストアへようこそ!

Betaxolol Hydrochloride

Pharmacology Receptor binding Cardioselectivity

Betaxolol hydrochloride is a high-purity β1-selective antagonist for cardiovascular and ocular research. Its 49-fold β1/β2 selectivity minimizes β2-mediated adverse effects, while the 14-22 h half-life supports once-daily dosing models. In glaucoma studies, it uniquely combines IOP reduction with retinal ganglion cell neuroprotection via calcium channel modulation, as timolol and metoprolol lack this effect. Superior ocular bioavailability (3.82–4.31%) and logP 2.81 facilitate formulation optimization. Choose betaxolol for reproducible, clinically relevant outcomes.

Molecular Formula C18H30ClNO3
Molecular Weight 343.9 g/mol
CAS No. 72424-72-7
Cat. No. B10753231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaxolol Hydrochloride
CAS72424-72-7
Molecular FormulaC18H30ClNO3
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
InChIInChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H
InChIKeyCHDPSNLJFOQTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 60 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betaxolol Hydrochloride 72424-72-7: Cardioselective Beta-Blocker with Ocular Pharmacokinetic Differentiation


Betaxolol hydrochloride (CAS 72424-72-7) is a beta-1 (β1)-selective adrenoceptor antagonist classified as a cardioselective beta-blocker, available for both oral antihypertensive and topical ophthalmic applications . It is distinguished from non-selective beta-blockers by its preferential affinity for β1-adrenoceptors, with a β2/β1 affinity ratio of 49 determined at cloned human receptors (Ki 1.3 nM at β1 vs 64 nM at β2), conferring reduced pulmonary and vascular β2-mediated adverse effects . Betaxolol exhibits weak membrane-stabilizing activity, no intrinsic sympathomimetic activity, and a pharmacokinetic profile characterized by high oral bioavailability (89%) and prolonged elimination half-life (14-22 hours) .

Why Betaxolol Hydrochloride Cannot Be Interchanged with Timolol or Metoprolol in Research and Ophthalmic Applications


Although all beta-adrenoceptor antagonists share a common mechanism of adrenergic blockade, substitution among in-class compounds introduces distinct liabilities that compromise both experimental reproducibility and clinical safety. Timolol is non-selective (β2/β1 ratio ~1), increasing the risk of bronchoconstriction via pulmonary β2-antagonism ; betaxolol's 49-fold β1-selectivity substantially mitigates this risk . Metoprolol, while cardioselective, has a much shorter elimination half-life (4 hours vs betaxolol's 14-22 hours), necessitating multiple daily dosing and introducing significant interpatient pharmacokinetic variability due to CYP2D6-dependent metabolism . In ocular applications, betaxolol demonstrates 3-4× greater absolute bioavailability (3.82-4.31%) than timolol (1.22-1.51%) owing to higher lipophilicity (logP 2.81), directly affecting intraocular tissue exposure . Substitution disregards these quantifiable differences and can invalidate comparative research or compromise patient-specific therapeutic outcomes.

Quantitative Evidence Guide: Betaxolol Hydrochloride Differentiation from Timolol, Metoprolol, Atenolol, and Propranolol


β1-Selectivity: 49-Fold Higher Affinity for β1 vs β2 Receptors Compared with Timolol (Non-Selective)

At cloned human recombinant β1- and β2-adrenoceptors expressed in HEK293 cells, betaxolol demonstrates a β2/β1 affinity ratio of 49 (Ki 1.3 nM at β1 vs 64 nM at β2) . In contrast, timolol is essentially non-selective with a β2/β1 ratio of approximately 1, conferring equivalent blockade of β1 and β2 receptors . Propranolol and carvedilol also display no significant β-adrenergic selectivity . This differential selectivity directly translates to reduced inhibition of isoproterenol-induced forearm blood flow (β2-mediated) in human studies: betaxolol 10-40 mg produced less inhibition than propranolol 40 mg despite comparable heart rate reduction .

Pharmacology Receptor binding Cardioselectivity Adverse event risk

Ocular Bioavailability: 3-Fold Higher Absolute Bioavailability than Timolol (3.82% vs 1.22%)

Following topical instillation of a cocktail of atenolol, timolol, and betaxolol in albino rabbits, absolute ocular bioavailability was determined via LC-MS/MS analysis of aqueous humor samples . Betaxolol achieved bioavailability of 3.82% (range 3.82-4.31%), representing a 3.1-fold increase over timolol (1.22%, range 1.22-1.51%) and a 55-fold increase over atenolol (0.07%) . The ocular bioavailability values exhibited a positive correlation with drug lipophilicity, with betaxolol (logP = 2.81) exceeding timolol (logP = 1.83) and atenolol (logP = 0.16) .

Ocular pharmacokinetics Bioavailability Drug delivery Glaucoma

L-Type Calcium Channel Affinity: Betaxolol IC50 = 19.7 μM, More Potent than Timolol and Propranolol

Betaxolol inhibits specific [³H]diltiazem binding to rat cortical membranes with an IC50 of 19.7 μM, demonstrating direct interaction with the benzothiazepine binding site of L-type calcium channels . Carteolol, propranolol, and timolol also inhibited [³H]diltiazem binding but with less potency than betaxolol . In functional assays on isolated retinal ganglion cells, betaxolol (50 μM) reduced high-voltage-activated (HVA) calcium channel currents by approximately 20%, whereas propranolol (10 μM) and timolol (50 μM) had no inhibitory actions on HVA calcium channel currents .

Calcium channel blockade Neuroprotection Glaucoma Vascular pharmacology

Neuroprotection Against Glutamate Excitotoxicity: Betaxolol Increases Retinal Neuronal Survival by 26% vs No Effect for Timolol or Metoprolol

In mixed retinal cell cultures exposed to 100 μM glutamate for 24 hours, betaxolol (10 μM) significantly increased neuronal survival from 52% of control (glutamate-only) to 78% of control, representing a 26-percentage-point absolute increase in survival . In the same assay system, neither timolol nor metoprolol (both β1-selective antagonists) produced any significant increase in survival following excitotoxic insult . The neuroprotective effect of betaxolol was independent of β-adrenoceptor antagonism and correlated with its ability to reduce NMDA-induced increases in intracellular calcium [Ca²⁺]ᵢ in retinal ganglion cells in intact rabbit retina .

Neuroprotection Glutamate excitotoxicity Retinal ganglion cells Glaucoma

Pharmacokinetic Half-Life: 14-22 Hours vs 4 Hours for Metoprolol

Betaxolol exhibits an elimination half-life (t½) of 14-22 hours following oral administration in healthy volunteers, enabling once-daily dosing for hypertension management . In direct comparison, metoprolol (tartrate immediate-release) has a t½ of approximately 4 hours, requiring multiple daily doses . Betaxolol also demonstrates high absolute oral bioavailability of 89% ± 5%, unaffected by concomitant food or alcohol ingestion, with a small and consistent first-pass effect . The peak-to-trough plasma concentration ratio over 24 hours is 2.7, and steady-state is achieved within 5-7 days of once-daily dosing .

Pharmacokinetics Half-life Dosing frequency Hypertension

Membrane-Stabilizing Activity: Weak/Insignificant vs Propranolol (Significant)

Betaxolol possesses weak membrane-stabilizing activity (MSA) based on standard animal models, with significantly less MSA than propranolol . The FDA-approved labeling states that betaxolol 'does not have significant membrane-stabilizing (local anesthetic) activity' . In contrast, propranolol exhibits substantial MSA, which contributes to its Class I antiarrhythmic properties but also to central nervous system penetration and associated adverse effects . The β-blocking potency of betaxolol is approximately 4 times that of propranolol after oral administration, despite betaxolol's weaker MSA .

Membrane-stabilizing activity Local anesthetic effect Cardiac electrophysiology Side effect profile

Validated Application Scenarios for Betaxolol Hydrochloride Based on Quantitative Differentiation Evidence


Glaucoma Research Requiring Ocular Neuroprotection Beyond IOP Reduction

In experimental models of glaucoma or retinal ischemia-reperfusion injury, betaxolol hydrochloride is the beta-blocker of choice when the study endpoint is retinal ganglion cell (RGC) survival rather than solely intraocular pressure (IOP) lowering. As demonstrated in Section 3 (Evidence Item 4), betaxolol increases neuronal survival by 26 percentage points following glutamate excitotoxicity (52% → 78% survival), whereas timolol and metoprolol produce no neuroprotective effect . Additionally, betaxolol reduces HVA calcium channel currents by 20% in isolated RGCs, an effect not observed with timolol or propranolol (Evidence Item 3) . This combination of IOP reduction plus direct neuroprotection via calcium channel modulation makes betaxolol uniquely suitable for glaucoma research targeting RGC preservation.

Ocular Pharmacokinetic and Drug Delivery Studies Requiring High Bioavailability and Lipophilic Tissue Penetration

For studies investigating anterior and posterior segment ocular drug delivery, betaxolol hydrochloride provides superior absolute ocular bioavailability (3.82-4.31%) compared with timolol (1.22-1.51%) and atenolol (0.07%), as quantified in Section 3 (Evidence Item 2) . Betaxolol's higher lipophilicity (logP 2.81) facilitates both corneal and conjunctival-scleral absorption routes, resulting in higher exposure across all ocular tissues except tear fluid . This pharmacokinetic profile supports research into formulation optimization, prodrug design, and transporter-mediated ocular delivery, where higher baseline bioavailability enables clearer detection of formulation effects.

Cardiovascular Pharmacology Studies Requiring Cardioselective β1-Blockade with Once-Daily Dosing and Minimal Off-Target Ion Channel Effects

In hypertension or angina research protocols requiring β1-selective antagonism with extended pharmacokinetic coverage, betaxolol hydrochloride offers a 49-fold β1/β2 selectivity ratio (Evidence Item 1) combined with a 14-22 hour elimination half-life that supports once-daily dosing without formulation modification (Evidence Item 5) . The compound's weak membrane-stabilizing activity (Evidence Item 6) reduces confounding ion channel effects compared with propranolol, while its high oral bioavailability (89%) and low first-pass metabolism minimize inter-subject pharmacokinetic variability. This profile makes betaxolol an ideal reference compound for studies comparing β-blocker pharmacology or investigating β1-mediated cardiac effects in vivo.

Comparative Toxicology and Safety Pharmacology Studies Assessing β2-Mediated Pulmonary Adverse Effects

When evaluating the pulmonary safety margin of β-adrenoceptor antagonists, betaxolol hydrochloride serves as a benchmark for high cardioselectivity. The 49-fold β1-selectivity ratio (Evidence Item 1) directly translates to reduced inhibition of β2-mediated bronchodilation in preclinical models and human subjects . In normal subjects, betaxolol 10-40 mg produced less inhibition of isoproterenol-induced forearm blood flow and finger tremor than propranolol 40 mg, despite comparable heart rate reduction . For toxicology studies investigating β-blocker-induced bronchospasm or for safety pharmacology profiling of novel β-antagonists, betaxolol provides a validated cardioselective comparator with quantifiable pulmonary sparing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betaxolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.